molecular formula C9H14Cl2N2O2 B566778 Ethyl 2-amino-2-(2-pyridinyl)acetate dihydrochloride CAS No. 1236254-79-7

Ethyl 2-amino-2-(2-pyridinyl)acetate dihydrochloride

Cat. No.: B566778
CAS No.: 1236254-79-7
M. Wt: 253.123
InChI Key: DMKBGXSXYVJBEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-amino-2-(2-pyridinyl)acetate dihydrochloride is a chemical compound with the molecular formula C₉H₁₄Cl₂N₂O₂. It is a derivative of pyridine and is often used in various chemical and biological research applications. This compound is known for its unique structure, which includes an ethyl ester group, an amino group, and a pyridine ring, making it a versatile molecule in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-2-(2-pyridinyl)acetate dihydrochloride typically involves the reaction of ethyl 2-bromoacetate with 2-aminopyridine in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the amino group of 2-aminopyridine attacks the electrophilic carbon of ethyl 2-bromoacetate, resulting in the formation of the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-2-(2-pyridinyl)acetate dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and ester groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyridine derivatives.

Scientific Research Applications

Ethyl 2-amino-2-(2-pyridinyl)acetate dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is employed in the study of enzyme mechanisms and as a ligand in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 2-amino-2-(2-pyridinyl)acetate dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and ester groups can form hydrogen bonds and other interactions with the active sites of enzymes, modulating their activity. The pyridine ring can also participate in π-π stacking interactions with aromatic residues in proteins, further influencing the compound’s biological effects.

Comparison with Similar Compounds

Ethyl 2-amino-2-(2-pyridinyl)acetate dihydrochloride can be compared with other similar compounds, such as:

    Ethyl 2-amino-2-(4-pyridinyl)acetate dihydrochloride: This compound has a similar structure but with the amino group attached to the 4-position of the pyridine ring.

    Ethyl 2-amino-2-(3-pyridinyl)acetate dihydrochloride: Another isomer with the amino group at the 3-position of the pyridine ring.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

ethyl 2-amino-2-pyridin-2-ylacetate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2.2ClH/c1-2-13-9(12)8(10)7-5-3-4-6-11-7;;/h3-6,8H,2,10H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMKBGXSXYVJBEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC=CC=N1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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